9-(Naphthalen-1-yl)anthracene
Overview
Description
9-(Naphthalen-1-yl)anthracene is a chemical compound with the molecular formula C24H16 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), where a naphthalene group is attached to the 9th carbon of the anthracene backbone .
Synthesis Analysis
The synthesis of 9-(Naphthalen-1-yl)anthracene and its derivatives often involves the Suzuki/Sonogashira cross-coupling reactions . This method allows for the introduction of diverse aromatic groups to the anthracene core, leading to a variety of derivatives with different properties .Molecular Structure Analysis
The molecular structure of 9-(Naphthalen-1-yl)anthracene is characterized by the presence of a naphthalene group attached to the 9th carbon of the anthracene backbone . The packing structures of these compounds are influenced by the terminal substitutions .Chemical Reactions Analysis
The chemical reactions involving 9-(Naphthalen-1-yl)anthracene are primarily related to its use as a host material in organic light-emitting diodes (OLEDs) . The compound exhibits both fluorescent and phosphorescent light emission .Physical And Chemical Properties Analysis
9-(Naphthalen-1-yl)anthracene exhibits high thermal stability with decomposition temperatures (Td) ranging from 221 to 484 °C . It also shows blue emission with a high quantum yield (Φf = 0.20—0.75) . The compound’s physical and chemical properties are strongly affected by different substituents .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound has been utilized in the development of efficient blue fluorescent OLEDs. The molecular structure of 9-(Naphthalen-1-yl)anthracene allows for good thermal stability and suitable energy levels that match well with hole and electron transporting layers, making it an excellent candidate for blue emissive materials in OLEDs .
Electroluminescent Properties
9-(Naphthalen-1-yl)anthracene derivatives have been synthesized to study their electroluminescent (EL) properties. These compounds are used in multilayer devices to enhance the EL performance, indicating their potential in advanced display and lighting technologies .
Photophysical Properties
The photophysical properties of anthracene-based derivatives, including 9-(Naphthalen-1-yl)anthracene, have been extensively studied. These compounds exhibit promising characteristics for applications in photovoltaic devices and sensors due to their fluorescence emission and absorption capabilities .
Synthesis and Characterization
The synthesis process of 9-(Naphthalen-1-yl)anthracene involves cross-coupling reactions which yield good results. The characterization of these compounds provides valuable insights into their structural and electronic properties, which are crucial for their application in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of the compound 9-(Naphthalen-1-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It serves as a host material in this layer .
Mode of Action
9-(Naphthalen-1-yl)anthracene interacts with its target by being used as a host material in the emissive layer of OLEDs . When doped with appropriate metals such as iridium or platinum, it can also function as a phosphorescent emitter in OLEDs .
Biochemical Pathways
The compound 9-(Naphthalen-1-yl)anthracene affects the light-emitting pathway in OLEDs . It contributes to the generation of deep-blue emission, which is a downstream effect of its interaction with the emissive layer .
Pharmacokinetics
Its solubility in chloroform and dichloromethane suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
The molecular effect of 9-(Naphthalen-1-yl)anthracene’s action is the generation of deep-blue emission in OLEDs
Action Environment
Environmental factors such as temperature and the presence of certain solvents can influence the action, efficacy, and stability of 9-(Naphthalen-1-yl)anthracene. For instance, it has been shown to have good stability and exhibits a broad absorption spectrum . Its solubility in chloroform and dichloromethane also suggests that these solvents can enhance its action in the appropriate environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-naphthalen-1-ylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNZWHZIYLWEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594295 | |
Record name | 9-(Naphthalen-1-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7424-70-6 | |
Record name | 9-(Naphthalen-1-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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